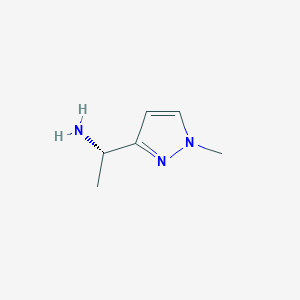

(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine

Description

Significance of Chiral Pyrazole-Containing Amines in Contemporary Chemical Research

Chiral amines are indispensable tools in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and ligands for metal-catalyzed reactions. The incorporation of a pyrazole (B372694) nucleus into a chiral amine scaffold introduces additional functionalities. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can engage in various chemical interactions, including hydrogen bonding and metal coordination. chemicalbook.com This dual functionality makes chiral pyrazole-containing amines highly versatile.

In medicinal chemistry, the pyrazole core is a "privileged scaffold," meaning it is a structural motif that can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Pyrazole derivatives have been identified as anti-inflammatory, anticancer, antiviral, and antimicrobial agents. chemicalbook.com The chirality of the amine side chain adds a critical dimension, as the biological activity of a molecule can be highly dependent on its stereochemistry.

Historical Development and Evolution of Research on (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine Scaffolds

The history of pyrazole chemistry dates back to the late 19th century, with the first synthesis of pyrazole itself being a key milestone. nih.gov The development of synthetic methodologies for pyrazole derivatives has since evolved significantly. A common and long-standing method for creating the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648).

The specific focus on chiral pyrazole-containing amines is a more recent development, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. The synthesis of compounds like this compound often involves the resolution of a racemic mixture or an asymmetric synthesis approach. While a detailed historical timeline exclusively for this specific compound is not extensively documented in dedicated publications, its development is intrinsically linked to the broader progress in the synthesis of chiral amines and pyrazole-based functional molecules. The availability of its racemic form, 1-(1-Methyl-1H-pyrazol-3-yl)ethanamine, and its enantiomers from commercial suppliers indicates that synthetic routes have been established and optimized for research purposes. evitachem.combldpharm.comresearchgate.net

Overview of Key Academic Disciplines Intersecting with this compound Studies

The study of this compound and related compounds is inherently interdisciplinary, involving several key areas of chemical science:

Organic Synthesis and Catalysis: This field is concerned with the development of efficient methods for the preparation of the chiral amine and its use in asymmetric catalysis. Researchers in this area might employ it as a ligand for transition metals to create catalysts for enantioselective reactions. chemicalbook.com

Medicinal Chemistry and Drug Discovery: Scientists in this discipline utilize chiral pyrazole amines as building blocks for the synthesis of new drug candidates. The pyrazole moiety can be a key pharmacophore, and the chiral center is crucial for specific interactions with biological targets. researchgate.netrsc.org

Chemical Biology: This area investigates the biological effects and mechanisms of action of pyrazole-containing compounds. Understanding how these molecules interact with proteins and other biomolecules at a molecular level is a primary focus.

Agrochemical Science: Similar to pharmaceuticals, the biological activity of pyrazole derivatives makes them of interest in the development of new pesticides and herbicides. chemicalbook.com

Material Science: The coordination properties of the pyrazole ring can be exploited in the design of new materials, such as metal-organic frameworks (MOFs) and luminescent compounds. ambeed.com

Below is a summary of the key properties of the related compound 1-Methyl-1H-pyrazol-3-amine.

| Property | Value | Source |

| CAS Number | 1904-31-0 | chemicalbook.com |

| Molecular Formula | C4H7N3 | chemicalbook.com |

| Molecular Weight | 97.12 g/mol | chemicalbook.com |

| Appearance | Powder or crystals | ottokemi.com |

| Solubility | Slightly soluble in water | chemicalbook.com |

The dihydrochloride (B599025) salt of the specific enantiomer this compound is also commercially available.

| Property | Value | Source |

| Compound Name | (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride | evitachem.com |

| Molecular Weight | 198.09 g/mol | evitachem.com |

| IUPAC Name | (S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine;dihydrochloride | evitachem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(1-methylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)6-3-4-9(2)8-6/h3-5H,7H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJQTFALMLLZQJ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NN(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 1 Methyl 1h Pyrazol 3 Yl Ethanamine

Retrosynthetic Analysis and Strategic Disconnections for the (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine Structure

The three primary disconnections are:

C-N Bond Disconnection: This is the most straightforward approach, disconnecting the chiral amine bond. This leads back to the prochiral ketone, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one , and an ammonia (B1221849) equivalent. The subsequent forward synthesis would involve an asymmetric reductive amination or a related conversion of the ketone to the amine.

C-C Bond Disconnection: This strategy involves disconnecting the bond between the pyrazole (B372694) ring and the ethylamine (B1201723) side chain. This points to a functionalized pyrazole (e.g., an aldehyde or nitrile) and a methyl nucleophile. For instance, addition of a methyl group to an imine derived from 1-methyl-1H-pyrazole-3-carbaldehyde is a viable route.

Pyrazole Ring Formation: This approach involves constructing the pyrazole ring with the chiral side chain already attached to one of the precursors. A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov In this case, a chiral 1,3-diketone precursor would react with methylhydrazine.

Table 1: Retrosynthetic Strategies and Key Precursors

| Disconnection Strategy | Key Bond Cleaved | Precursor(s) | Corresponding Forward Synthesis |

|---|---|---|---|

| Reductive Amination / Biocatalysis | C(α)-N | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one | Asymmetric Hydrogenation, Biocatalytic Transamination |

| Nucleophilic Addition | C(ring)-C(α) | 1-Methyl-1H-pyrazole-3-carbaldehyde | Chiral Auxiliary-Mediated Synthesis |

| Chemoenzymatic Cascade | C(α)-O (from alkyne) | 3-Ethynyl-1-methyl-1H-pyrazole | Alkyne Hydration followed by Enzymatic Amination |

| Pyrazole Cyclization | N-N and C-N in ring | Chiral β-ketoester/diketone + Methylhydrazine | Cyclocondensation Reaction |

Enantioselective Synthesis Approaches to this compound

Enantioselective methods are designed to generate the desired (S)-enantiomer with high stereochemical purity, avoiding the need for chiral resolution of a racemic mixture.

Asymmetric Catalytic Hydrogenation of Imines and Nitriles Precursors

Asymmetric hydrogenation is a powerful industrial method for producing chiral amines. This approach typically involves the reduction of a prochiral imine derived from the ketone precursor, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one . The imine is often functionalized with an N-aryl or N-sulfonyl group to enhance its reactivity and interaction with the chiral catalyst.

The process involves two main steps:

Imine Formation: Condensation of the ketone with a primary amine (e.g., aniline (B41778) or benzylamine) or sulfonamide.

Asymmetric Hydrogenation: The resulting C=N double bond is hydrogenated using molecular hydrogen and a transition-metal catalyst (commonly based on Iridium, Rhodium, or Palladium) coordinated to a chiral ligand. nih.gov

The choice of ligand is critical for achieving high enantioselectivity. Chiral phosphine (B1218219) ligands, such as those from the BINAP and JosiPhos families, have proven effective in the hydrogenation of a wide variety of imines. nih.gov Additives like acids can also dramatically improve the asymmetric induction. nih.gov

Table 2: Representative Catalyst Systems for Asymmetric Hydrogenation of Imines

| Catalyst/Ligand Family | Metal | Typical Substrate | Reported Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|

| Ir/(S,S)-f-Binaphane | Iridium | N-Alkyl α-aryl imines | Up to 90% | nih.gov |

| Ir-diamine/Chiral Phosphoric Acid | Iridium | N-Aryl imines | Up to 98% | nih.gov |

| Pd(OAc)₂/Chiral Ligand | Palladium | N-Tosyl-ketimines | Good to excellent | |

| Ru-JOSIPHOS | Ruthenium | N-Aryl-ketimines | Moderate | ambeed.com |

Chiral Auxiliary-Mediated Asymmetric Synthesis Routes

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. The most prominent reagent for this purpose is tert-butanesulfinamide (tBS), often called Ellman's auxiliary, which is available in both (R) and (S) forms. nih.govyale.edu The synthesis proceeds through a diastereoselective nucleophilic addition to a sulfinylimine intermediate. iupac.orgspringernature.com

To obtain the target (S)-amine, the (R)-enantiomer of tert-butanesulfinamide would be used in a three-step sequence: nih.govacs.org

Condensation: (R)-tert-butanesulfinamide is condensed with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a dehydrating agent (e.g., Ti(OEt)₄ or CuSO₄) to form the corresponding N-sulfinylimine.

Diastereoselective Addition: A methyl nucleophile, such as methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi), is added to the sulfinylimine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, directing the incoming nucleophile to the opposite face and creating the desired stereocenter with high diastereoselectivity.

Auxiliary Cleavage: The sulfinyl group is removed under mild acidic conditions (e.g., HCl in an alcohol solvent) to yield the final (S)-amine hydrochloride salt.

This method is highly effective for a broad range of aldehydes and nucleophiles, consistently providing high yields and diastereoselectivities, often exceeding 95:5. iupac.orgacs.org

Biocatalytic Transformations for Stereoselective Formation of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of chiral amines, ω-transaminases (ω-TAs or ATAs) are the enzymes of choice. nih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone, producing a chiral amine with exceptional enantiomeric purity. mdpi.com

The key components of this transformation are:

Substrate: The prochiral ketone, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one .

Enzyme: A stereocomplementary ω-transaminase. An (S)-selective transaminase would be chosen to produce the desired product.

Amine Donor: A cheap and readily available amine, such as isopropylamine (B41738) or alanine, is used in stoichiometric amounts to drive the reaction forward. The conversion of isopropylamine to acetone (B3395972) is a common driving force.

Cofactor: The reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, which is typically added in catalytic amounts. nih.gov

The industrial synthesis of sitagliptin, an antidiabetic drug, famously utilizes a highly engineered (R)-selective transaminase, demonstrating the power and scalability of this technology for producing complex chiral amines from ketones. nih.govresearchgate.net By selecting an appropriate (S)-selective transaminase, this method could be applied to produce the target compound with >99% enantiomeric excess.

Chemoenzymatic Synthesis Strategies for Enantiomeric Control

Chemoenzymatic strategies combine the strengths of chemical catalysis and biocatalysis to create efficient, multi-step synthetic cascades that can often be performed in a single pot. nih.gov For the synthesis of this compound, a plausible chemoenzymatic route would start from an alkyne precursor. yale.edu

A representative two-step cascade could be:

Gold-Catalyzed Hydration: The starting material, 3-ethynyl-1-methyl-1H-pyrazole , undergoes hydration in the presence of a gold catalyst. This reaction selectively converts the alkyne into the corresponding methyl ketone, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one , following Markovnikov's rule.

Enzymatic Reductive Amination: The ketone, generated in situ, is then converted to the (S)-amine by an (S)-selective amine dehydrogenase (AmDH) or a transaminase (ATA). The AmDH-catalyzed reaction uses ammonia as the amine source and requires a nicotinamide (B372718) cofactor (NADH or NADPH), which must be regenerated in a coupled enzymatic system. nih.gov

This integrated approach is highly atom-economical and allows for the conversion of readily available alkynes into valuable chiral amines under mild, aqueous conditions. nih.govyale.edu

Diastereoselective Synthesis Methods Involving Pyrazole and Ethanamine Moieties

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of a pre-existing one within the molecule. The chiral auxiliary-mediated approach described in section 2.2.2 is a prime example of a substrate-controlled diastereoselective reaction.

In that method, the chiral tert-butanesulfinamide auxiliary is temporarily incorporated into the substrate, forming a chiral N-sulfinylimine. The stereochemical outcome of the subsequent nucleophilic addition of the methyl group is dictated by the stereocenter at the sulfur atom of the auxiliary. The transition state assembly, often involving chelation of a metal ion (from the Grignard reagent or an additive) between the sulfinyl oxygen and the imine nitrogen, creates a rigid, chair-like conformation. iupac.org This conformation sterically blocks one face of the imine, leading to preferential attack from the less hindered face and the formation of one diastereomer in high excess. After the new stereocenter is set, the auxiliary is cleaved, having fulfilled its role of stereochemical control.

Resolution Techniques for the Isolation of Enantiopure this compound

The preparation of the racemic mixture of 1-(1-Methyl-1H-pyrazol-3-yl)ethanamine is a common starting point. The subsequent separation of the desired (S)-enantiomer from the racemic mixture is a critical step. This is typically achieved through various resolution techniques.

Classical resolution via diastereomeric salt formation remains a widely used and effective method for separating enantiomers on an industrial scale. rsc.org This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, most importantly, different solubilities in a given solvent.

The process for resolving racemic 1-(1-Methyl-1H-pyrazol-3-yl)ethanamine would involve the following steps:

Selection of Resolving Agent: A suitable chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or a derivative, is chosen. The selection is often empirical, aiming for a significant solubility difference between the two diastereomeric salts. rsc.org

Salt Formation: The racemic amine and the chiral acid are dissolved in an appropriate solvent, like methanol (B129727) or ethanol. The two diastereomeric salts, (S)-amine-(+)-acid and (R)-amine-(+)-acid, are formed in solution.

Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation. rsc.org For instance, the (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline salt with (+)-tartaric acid can be selectively crystallized. rsc.org

Isolation and Liberation: The crystallized salt is separated by filtration. Subsequent treatment with a base neutralizes the acid, liberating the enantiomerically enriched amine. The enantiomeric excess (ee) is typically improved through repeated recrystallizations. rsc.org

The efficiency of this method depends heavily on the choice of solvent and the specific resolving agent, which can significantly influence the crystallization process. researchgate.net

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Structure | Typical Application |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Widely used for resolving racemic bases. rsc.org |

| (R)-(-)-Mandelic Acid | C₆H₅-CH(OH)-COOH | Effective for a variety of chiral amines. researchgate.net |

| (S)-(+)-N-Acetylphenylalanine | C₁₁H₁₃NO₃ | Used for resolving α-aminoacetals. researchgate.net |

| (1S)-(+)-10-Camphorsulfonic Acid | C₁₀H₁₆O₄S | A strong acid used for resolving less basic amines. |

Kinetic resolution is another powerful strategy that differentiates the two enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This method can provide access to both the unreacted, enantiomerically enriched starting material and the chiral product.

Enzymatic Kinetic Resolution:

Enzymes, particularly lipases, are highly effective and stereoselective catalysts for kinetic resolutions. wikipedia.org A common approach is the enzyme-catalyzed acylation of the racemic amine.

In a typical procedure for resolving 1-(1-Methyl-1H-pyrazol-3-yl)ethanamine:

The racemic amine is treated with an acylating agent (e.g., ethyl acetate, vinyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or a lipase from Candida rugosa. researchgate.netmdpi.com

The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other.

The reaction is stopped at approximately 50% conversion.

This results in a mixture of the acylated (R)-amide and the unreacted (S)-amine, which can then be separated by standard techniques like chromatography or extraction.

A study on structurally related phenylethylamines demonstrated that CAL-B with ethyl methoxyacetate (B1198184) as the acyl donor could achieve excellent yields and enantiomeric purities. researchgate.net This highlights the potential of enzymatic methods for producing the desired (S)-enantiomer. The efficiency of the resolution is often expressed by the enantiomeric ratio (E-value), with higher values indicating better selectivity. mdpi.com

Chemical Kinetic Resolution:

While less common than enzymatic methods for amines, chemical kinetic resolution utilizes chiral catalysts or reagents to achieve enantioselective transformations. For example, the Sharpless asymmetric epoxidation is a well-known method for the kinetic resolution of allylic alcohols. wikipedia.org For amines, chiral acylation catalysts, often based on non-enzymatic chiral scaffolds, can be employed to selectively acylate one enantiomer of the racemic amine, similar to the enzymatic approach but using a synthetic catalyst.

Table 2: Comparison of Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Different physical properties of diastereomers. rsc.org | Scalable, well-established, cost-effective. rsc.org | Empirical process, maximum 50% yield for desired enantiomer without a racemization step. |

| Enzymatic Kinetic Resolution | Different reaction rates of enantiomers with an enzyme. researchgate.netwikipedia.org | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum 50% yield for desired enantiomer without racemization, enzyme cost and stability can be a factor. wikipedia.org |

| Chemical Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst. wikipedia.org | Broad substrate scope, tunable catalysts. | Catalyst cost, potential for metal contamination, often lower selectivity than enzymes. |

Multicomponent Reaction (MCR) Strategies for Pyrazole-Based Amine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. longdom.org This approach offers advantages in terms of atom economy, reduced waste, and simplified procedures. longdom.org

While a direct MCR for this compound is not prominently reported, existing MCRs for pyrazole synthesis can be conceptually adapted. A common route to pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. mdpi.comlongdom.org

A hypothetical MCR approach could involve:

A four-component reaction: Combining a source of the pyrazole nitrogen atoms (e.g., methylhydrazine), a three-carbon building block, and a chiral amine source.

Titanium-mediated MCR: A novel method involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes to form multisubstituted pyrazoles, avoiding the direct use of hydrazine. nih.govacs.org Adapting this to include a chiral component could potentially lead to an asymmetric synthesis.

Recent advances have focused on developing MCRs that yield functionalized pyrazoles, such as aminopyrazoles, by reacting aldehydes, malononitrile, and hydrazines. rsc.org A key challenge in applying MCRs to the synthesis of the target compound is the stereocontrolled introduction of the chiral ethylamine group at the C3 position of the pyrazole ring.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG). japsonline.comjapsonline.comresearchgate.net Several MCRs for pyrazole synthesis have been successfully performed in water. longdom.org

Catalysis: Employing catalysts (including biocatalysts like enzymes, as mentioned in section 2.4.2) to improve reaction efficiency and reduce energy consumption. rsc.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave or ultrasonic assistance, can significantly reduce waste and reaction times. benthamdirect.comnih.gov

Atom Economy: Utilizing reaction pathways, such as MCRs, that maximize the incorporation of starting material atoms into the final product. longdom.org

For example, a greener synthesis of a protected pyrazole involved using PEG-400 as a recyclable, non-toxic reaction medium, demonstrating a successful application of green principles. japsonline.comjapsonline.com Applying these strategies to the synthesis and resolution of 1-(1-Methyl-1H-pyrazol-3-yl)ethanamine can lead to more sustainable and environmentally responsible manufacturing processes. benthamdirect.com

Chemical Reactivity, Functionalization, and Derivatization of S 1 1 Methyl 1h Pyrazol 3 Yl Ethanamine

Nucleophilic Reactions at the Amine Nitrogen Center

The primary amine of (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine is a key site for nucleophilic reactions, allowing for the straightforward formation of amides, sulfonamides, and more complex N-alkylated derivatives. These reactions are fundamental for modifying the compound's physicochemical properties.

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides. This reaction is typically high-yielding and tolerant of a wide range of functional groups on the acylating partner.

Sulfonylation: Treatment with sulfonyl chlorides in a basic medium provides stable sulfonamides. This functionalization is common in the development of therapeutic agents.

Reductive Amination: The amine can be further functionalized through reductive amination. This process involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to a secondary or tertiary amine. harvard.edu Reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation as they are mild and selective, functioning well even with less nucleophilic amines. harvard.edumasterorganicchemistry.com This method significantly expands the accessible chemical space by allowing the introduction of diverse alkyl groups. frontiersin.org

| Reaction Type | Reagents & Conditions | Product Type | Notes |

|---|---|---|---|

| Acylation | R-COCl, Base (e.g., Et₃N), Solvent (e.g., DCM), 0 °C to RT | N-Acyl derivative (Amide) | A general and high-yielding reaction for creating amide bonds. |

| Sulfonylation | R-SO₂Cl, Base (e.g., Pyridine), Solvent (e.g., DCM) | N-Sulfonyl derivative (Sulfonamide) | Forms stable sulfonamides, a common moiety in bioactive molecules. |

| Reductive Amination | R¹R²C=O, NaBH(OAc)₃, Acid (e.g., AcOH), Solvent (e.g., DCE) | N-Alkyl derivative (Secondary/Tertiary Amine) | A versatile method for C-N bond formation, avoiding overalkylation issues often seen with alkyl halides. harvard.edumasterorganicchemistry.com |

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring System of this compound

The pyrazole ring is an aromatic heterocycle, and its electron distribution influences the regioselectivity of electrophilic aromatic substitution (SEAr). In 1-substituted pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density. The N1-methyl group and the C3-ethanamine group direct incoming electrophiles primarily to this position.

Halogenation: Direct halogenation of the pyrazole ring is a key transformation for preparing intermediates for cross-coupling reactions.

Chlorination: Can be achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas, typically yielding the 4-chloro derivative. nih.govresearchgate.netresearchgate.net

Bromination: N-bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of pyrazoles at the C4 position. encyclopedia.pub

Iodination: The C4-iodo derivative can be synthesized using N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. nih.govencyclopedia.pub The direct C-H iodination is a valuable method for installing a handle for subsequent functionalization. beilstein-archives.org

Nitration and Sulfonation: While less common for this specific substrate, nitration (using HNO₃/H₂SO₄) and sulfonation can also occur at the C4 position, although reaction conditions must be carefully controlled to avoid oxidation of the side chain or degradation of the starting material.

| Reaction Type | Typical Reagents | Major Product | Ref. |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) in CCl₄ or CH₂Cl₂ | (S)-1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanamine | nih.govresearchgate.net |

| Bromination | N-Bromosuccinimide (NBS) in CH₃CN or DMF | (S)-1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanamine | encyclopedia.pub |

| Iodination | N-Iodosuccinimide (NIS) or I₂/oxidant | (S)-1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanamine | nih.govbeilstein-archives.org |

| Thiocyanation | NH₄SCN with an oxidant like PhICl₂ | (S)-1-(1-Methyl-4-thiocyanato-1H-pyrazol-3-yl)ethanamine | beilstein-journals.orgresearchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions on Pyrazole Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic compounds. nobelprize.orglibretexts.orgacs.org Starting from a halogenated derivative, such as (S)-1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanamine, a wide array of substituents can be introduced onto the pyrazole core.

Suzuki-Miyaura Coupling: This reaction couples the 4-halo-pyrazole with an aryl, heteroaryl, or vinyl boronic acid or ester. nih.govacs.org It is one of the most versatile methods for C-C bond formation and is tolerant of many functional groups, including the primary amine on the side chain (which may require protection depending on the reaction conditions). nih.govacs.org

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the 4-halo-pyrazole with a terminal alkyne. rsc.orgtandfonline.com The reaction is typically catalyzed by a combination of palladium and copper(I) salts and is instrumental in synthesizing conjugated systems. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the 4-halo-pyrazole with a primary or secondary amine. researchgate.netnih.govwikipedia.org This allows for the synthesis of 4-amino-pyrazole derivatives, which are important pharmacophores. researchgate.netnih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction for heterocyclic substrates. libretexts.orgwikipedia.org

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-pyrazole derivative | acs.orgnih.gov |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-pyrazole derivative | rsc.orgtandfonline.com |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., tBuDavePhos), Base (e.g., NaOtBu) | 4-Amino-pyrazole derivative | researchgate.netnih.gov |

Stereoselective Functionalization and Late-Stage Derivatization Strategies

The presence of a pre-existing stereocenter in this compound offers opportunities for stereoselective synthesis. Late-stage functionalization, the process of modifying a complex molecule in the final steps of a synthetic sequence, is a critical strategy in drug discovery for rapidly generating analogs. acs.org

The chiral amine can act as a directing group or a source of chirality transfer in subsequent reactions. For example, metalation of the pyrazole ring could be influenced by coordination to the adjacent amine, potentially leading to diastereoselective functionalization.

Furthermore, late-stage derivatization of the pyrazole core via the methods described above (e.g., C-H activation or cross-coupling) allows for the creation of a library of analogs from a common intermediate while preserving the crucial (S)-stereochemistry of the ethanamine side chain. nih.govnih.gov The development of robust reactions that are tolerant of the amine functional group is key to the success of these strategies.

Synthesis of Conformationally Constrained Analogs

To better understand structure-activity relationships and to improve receptor binding affinity or selectivity, conformationally constrained analogs are often synthesized. nih.govmdpi.com For this compound, this can be achieved by creating new ring systems that lock the relative orientation of the pyrazole ring and the side chain.

Ring-Closing Metathesis (RCM): This powerful reaction can be used to form new heterocyclic rings. ktu.eduarkat-usa.org A suitable diene precursor could be synthesized by N-allylating the amine and introducing an allyl group onto the pyrazole ring (e.g., at the C4 or C5 position). Treatment with a Grubbs catalyst would then initiate RCM to form a bicyclic, nitrogen-containing heterocycle fused to the pyrazole core. mdpi.comresearchgate.netnih.gov

Intramolecular Cyclization: Bicyclic pyrazole systems can also be formed through intramolecular condensation or cyclization reactions. researchgate.netnih.gov For example, functionalizing the amine with a group capable of reacting with a substituent on the pyrazole ring (e.g., an intramolecular Pictet-Spengler or Mannich-type reaction) could lead to the formation of fused or bridged bicyclic structures, thereby restricting conformational freedom.

| Strategy | Key Precursor | Key Reaction | Resulting Structure | Ref. |

|---|---|---|---|---|

| Ring-Closing Metathesis | N-allyl, C4-allyl pyrazole derivative | Grubbs Catalyst | Fused dihydropyridino- or azepino-pyrazole | ktu.eduresearchgate.net |

| Intramolecular Cyclization | Pyrazole with reactive groups on both side chain and ring | Intramolecular condensation/alkylation | Fused or bridged bicyclic pyrazole | researchgate.netnih.gov |

Advanced Spectroscopic and Stereochemical Elucidation of S 1 1 Methyl 1h Pyrazol 3 Yl Ethanamine

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Expected FT-IR and Raman Spectral Features:

A hypothetical analysis would focus on several key regions of the vibrational spectrum. The N-H stretching vibrations of the primary amine group would be anticipated in the 3300-3500 cm⁻¹ region, likely appearing as two distinct bands in the FT-IR spectrum. The C-H stretching vibrations of the methyl and ethyl groups, as well as the pyrazole (B372694) ring, would be observed between 2850 and 3100 cm⁻¹.

The "fingerprint region," below 1600 cm⁻¹, would contain a wealth of structural information. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ range. The N-H bending vibrations of the amine group would likely appear around 1590-1650 cm⁻¹. Furthermore, C-N stretching vibrations and various bending and rocking modes of the alkyl groups would populate the lower frequency region of the spectrum.

Intermolecular interactions, particularly hydrogen bonding involving the amine group, would be inferred from shifts in the N-H stretching frequencies and changes in peak broadening.

Hypothetical Vibrational Spectroscopy Data Table

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Technique |

| Primary Amine | N-H Stretch | 3300-3500 | FT-IR, Raman |

| Alkyl Groups | C-H Stretch | 2850-3000 | FT-IR, Raman |

| Pyrazole Ring | C-H Stretch | 3000-3100 | FT-IR, Raman |

| Pyrazole Ring | C=N, C=C Stretch | 1400-1600 | FT-IR, Raman |

| Primary Amine | N-H Bend | 1590-1650 | FT-IR |

| Alkyl Groups | C-H Bend | 1350-1470 | FT-IR |

| C-N Linkage | C-N Stretch | 1000-1250 | FT-IR |

It is important to note that the specific peak positions and intensities would be influenced by the molecule's solid-state packing and any intermolecular hydrogen bonding.

X-ray Crystallography of (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine and its Co-Crystals/Salts for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide precise information on its absolute stereochemistry, bond lengths, bond angles, and the nature of its intermolecular interactions in the solid state.

Expected Crystallographic Findings:

A successful crystallographic analysis would confirm the (S)-configuration at the chiral center of the ethylamine (B1201723) moiety. It would also reveal the crystal system and space group in which the compound crystallizes. The packing of the molecules in the crystal lattice would be elucidated, highlighting any hydrogen bonding networks. The primary amine and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors, respectively, suggesting the formation of supramolecular structures.

The formation of co-crystals or salts with other molecules could significantly alter the physicochemical properties of the parent compound. csmres.co.uk For instance, co-crystallization with chiral acids could be a method for chiral resolution, while the formation of salts with pharmaceutically acceptable acids could improve solubility and bioavailability. X-ray diffraction studies of such multi-component systems would be crucial for understanding the new intermolecular interactions that govern the crystal packing.

Hypothetical Crystallographic Data Table

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁, P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Z (Molecules per unit cell) | Integer value |

| Key Bond Lengths (Å) | C-N, C-C, N-N, C=N |

| Key Bond Angles (°) | Angles defining molecular geometry |

| Torsion Angles (°) | Angles defining conformation |

| Hydrogen Bonding Interactions | Donor-Acceptor distances and angles |

Computational and Theoretical Chemistry Studies of S 1 1 Methyl 1h Pyrazol 3 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electronic structure, energy, and molecular properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic properties of molecules. For compounds similar to (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine, DFT is employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic landscape. nih.gov Studies on related pyrazole-carboxamides have used DFT at the B3LYP/6-31G* level to determine optimized geometries and explore electronic properties through analysis of molecular orbitals. jcsp.org.pk

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors derived from DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.govjcsp.org.pk For a novel pyridylpyrazole derivative, the HOMO-LUMO energy gap was calculated to understand its electronic behavior and reactivity. nih.gov

Illustrative Data Table: Predicted Ground State Properties This table presents hypothetical DFT-calculated properties for this compound, based on typical values for similar heterocyclic compounds.

| Parameter | Hypothetical Value | Methodology |

|---|---|---|

| Total Energy (Hartree) | -418.95 | B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | -6.25 | B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | 1.15 | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (eV) | 7.40 | B3LYP/6-311+G(d,p) |

| Dipole Moment (Debye) | 2.85 | B3LYP/6-311+G(d,p) |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The chiral center in this compound and the rotatable bonds allow it to adopt multiple conformations. Conformational analysis is crucial for understanding its three-dimensional structure and how it interacts with biological targets.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, CD Spectra) using Computational Methods

Computational methods are increasingly used to predict spectroscopic data, which can aid in structure elucidation and verification.

For Nuclear Magnetic Resonance (NMR) spectra, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method are commonly employed to predict ¹H and ¹³C chemical shifts. Studies on other pyrazole (B372694) derivatives have shown that combining different DFT functionals and basis sets can lead to accurate predictions. nih.gov Machine learning approaches have also emerged as powerful tools, sometimes achieving mean absolute errors (MAE) below 0.2 ppm for ¹H shifts. nih.gov The accuracy of these predictions is often validated by comparing computed values against experimental data for a set of known molecules. nih.govnih.gov

Illustrative Data Table: Accuracy of NMR Chemical Shift Prediction Methods This table summarizes typical accuracies reported for computational NMR prediction methods, which would be applicable to the target molecule.

| Method | Nucleus | Typical Mean Absolute Error (MAE) | Reference |

|---|---|---|---|

| DFT (GIAO) | ¹H | 0.1 - 0.3 ppm | nih.gov |

| DFT (GIAO) | ¹³C | 1.5 - 3.0 ppm | nih.gov |

| Machine Learning (GNN) | ¹H | ~0.19 ppm | nih.gov |

| Machine Learning (GNN) | ¹³C | ~1.43 ppm | nih.gov |

Circular Dichroism (CD) spectroscopy is essential for confirming the stereochemistry of chiral molecules. The (S)-configuration of the target amine would produce a characteristic CD spectrum. Theoretical prediction of CD spectra can be performed using time-dependent density functional theory (TD-DFT) calculations on an ensemble of low-energy conformers.

Molecular Docking and Ligand-Binding Site Analysis for In Vitro Biological Target Exploration

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For pyrazole derivatives, docking studies have been widely reported, exploring their potential as inhibitors for various enzymes, such as receptor tyrosine kinases and protein kinases. nih.gov In a typical docking workflow, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, would be docked into the active site of a chosen target. The results are then scored based on binding energy, with more negative values indicating a stronger predicted interaction. Analysis of the resulting pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding site. ijpbs.com

Illustrative Data Table: Hypothetical Docking Results for this compound This table shows hypothetical docking scores against various enzyme classes, based on typical results for pyrazole-based inhibitors.

| Target Protein Class | Example PDB ID | Hypothetical Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Protein Kinase (e.g., CDK2) | 2VTO | -8.5 | LEU83, GLU81, LYS33 |

| Tyrosine Kinase (e.g., VEGFR-2) | 2QU5 | -9.1 | CYS919, ASP1046, GLU885 |

| Carbonic Anhydrase | 4WR7 | -7.8 | HIS94, THR199, ZN ion coordination |

Pharmacophore Modeling and Virtual Screening Efforts based on the this compound Scaffold

The this compound structure can serve as a scaffold for designing new, potentially bioactive molecules. Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

A pharmacophore model could be generated based on the docked pose of the parent scaffold in a target active site. This model would then be used to perform a virtual screen of large chemical libraries to identify other molecules that match the pharmacophore features. amazonaws.com This process can rapidly identify a diverse set of compounds that are predicted to be active, which can then be prioritized for experimental testing. This approach allows for the efficient exploration of chemical space to discover novel ligands based on the pyrazole-ethanamine core structure.

Reaction Mechanism Investigations via Transition State Theory and Potential Energy Surface Mapping

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, can proceed through various reaction pathways, such as the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov Computational chemistry provides powerful tools to elucidate the intricate details of these reaction mechanisms. acs.org For a chiral molecule like this compound, theoretical studies would be invaluable in understanding the stereoselectivity of the synthesis.

Transition State Theory

Transition State Theory (TST) is a fundamental concept used to predict the rates of chemical reactions. It postulates that between the state of the reactants and the state of the products, there exists an intermediate state of maximum energy, known as the transition state. The rate of the reaction is then determined by the concentration of the species in this transition state and the frequency at which they convert to the product.

In the context of synthesizing this compound, computational chemists would employ methods like Density Functional Theory (DFT) to locate the transition state structures for each elementary step of the proposed reaction mechanism. acs.orgnih.gov Key parameters obtained from these calculations include the activation energy (the energy difference between the reactants and the transition state), which is crucial for determining the reaction rate.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their spatial coordinates. acs.org By mapping the PES for a chemical reaction, chemists can visualize the energy landscape connecting reactants, intermediates, transition states, and products. The path of lowest energy on the PES corresponds to the most probable reaction pathway.

For the formation of this compound, a detailed PES map would reveal:

Intermediates: The existence of any stable or quasi-stable molecules formed during the reaction, such as a pyrazoline intermediate. mdpi.com

Transition States: The saddle points on the PES that connect the reactants, intermediates, and products.

Reaction Coordinates: The minimum energy path that the reaction is likely to follow.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state indeed connects the intended reactants and products on the PES.

Illustrative Research Findings

While direct data for this compound is not available, the following tables represent the type of data that would be generated from a computational study of a hypothetical reaction pathway for its synthesis. These tables are based on typical findings for the computational analysis of pyrazole formation.

Table 1: Calculated Relative Energies for the Formation of a Pyrazole Ring

This table illustrates the relative energies of the reactants, a key intermediate, the transition state for the rate-determining step (cyclization), and the final product. Energies are typically reported in kcal/mol or kJ/mol.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 1-Methylhydrazine + Precursor Ketone | 0.0 |

| Intermediate | Hemiaminal | -5.2 |

| Transition State | Cyclization TS | +15.8 |

| Product | Pyrazoline Intermediate | -12.4 |

Note: Data is hypothetical and for illustrative purposes.

Table 2: Key Geometric Parameters of a Hypothetical Transition State

This table shows critical bond lengths in a calculated transition state structure for the cyclization step. These distances indicate which bonds are being formed and broken.

| Parameter | Description | Bond Length (Å) |

| N-C | Bond forming between hydrazine nitrogen and carbonyl carbon | 2.15 |

| C-O | Carbonyl bond being broken | 1.35 |

| N-N | Hydrazine N-N bond | 1.42 |

Note: Data is hypothetical and for illustrative purposes.

Through the systematic application of transition state theory and potential energy surface mapping, researchers can gain a deep, quantitative understanding of the reaction mechanism for the synthesis of complex molecules like this compound. This knowledge is instrumental in optimizing reaction conditions to improve yield and selectivity.

Molecular Mechanisms of Biological Interaction and Ligand Design Principles Involving the S 1 1 Methyl 1h Pyrazol 3 Yl Ethanamine Scaffold

Structure-Activity Relationship (SAR) Studies on (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity. For derivatives of the this compound scaffold, SAR exploration would systematically alter different parts of the molecule—the pyrazole (B372694) core, the N-methyl group, and the ethanamine side chain—to optimize potency, selectivity, and pharmacokinetic properties.

Research on related pyrazole-based structures provides a blueprint for potential SAR trends for this scaffold. For instance, studies on pyrazole inhibitors of enzymes like meprin α and β have shown that modifications at positions 3 and 5 of the pyrazole ring significantly impact inhibitory activity and selectivity. nih.gov Aryl moieties at these positions are thought to target the S1 and S1' pockets of the enzymes. nih.gov Similarly, in pyrazolo[1,5-a]pyrimidines designed as anti-mycobacterial agents, substitutions on the phenyl ring at position 3 and variations at other positions on the fused ring system led to potent compounds with good metabolic stability. mdpi.com

For the this compound scaffold, key modifications would include:

Substitution on the Pyrazole Ring: Introducing various substituents at positions 4 and 5 of the pyrazole ring can modulate electronic properties and provide additional interaction points with a target.

Modification of the Ethanamine Side Chain: Altering the length of the alkyl chain or substituting on the amine (e.g., forming amides or secondary/tertiary amines) can fine-tune basicity and hydrogen bonding capacity.

Variation of the N1-Substituent: Replacing the N1-methyl group with other alkyl or aryl groups can influence steric hindrance and scaffold orientation within a binding pocket.

The following interactive table illustrates a hypothetical SAR study for derivatives targeting a generic kinase, based on established principles for pyrazole inhibitors.

| Compound ID | R1 (Pyrazole C4) | R2 (Amine) | Kinase Inhibition IC₅₀ (nM) |

| Parent | H | -NH₂ | 150 |

| 1a | Cl | -NH₂ | 75 |

| 1b | Ph | -NH₂ | 40 |

| 1c | H | -NH(CH₃) | 200 |

| 1d | H | -NH(Ac) | 55 |

| 1e | Ph | -NH(Ac) | 15 |

This data is illustrative and based on general principles of medicinal chemistry for pyrazole compounds.

In Vitro Biochemical and Biophysical Characterization of Ligand-Target Interactions

The characterization of how a ligand interacts with its biological target is crucial for validating its mechanism of action. For derivatives of this compound, a variety of in vitro assays would be employed to quantify these interactions.

Enzyme Inhibition Assays: If the target is an enzyme, such as a kinase or protease, inhibition assays are performed to determine the concentration of the compound required to reduce enzyme activity by 50% (IC₅₀). For example, studies on 1H-pyrazole-3-carboxamide derivatives as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) utilized such assays to identify compounds with potent activity in the nanomolar range. mdpi.com

Receptor Binding Assays: If the target is a receptor, radioligand binding assays are used to measure the affinity of the compound for the receptor. This provides key parameters like the inhibition constant (Kᵢ) or the dissociation constant (Kₔ). Research on pyrazole derivatives as 5-HT₂ₐ receptor inverse agonists successfully used this approach to quantify binding affinity. nih.gov

Biophysical Techniques: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide deeper insights into the thermodynamics and kinetics of the ligand-target interaction. They can confirm direct binding and reveal the stoichiometry, affinity, and enthalpy/entropy of the binding event.

The table below presents hypothetical data from biochemical assays for a series of derivatives, demonstrating how such data is used to evaluate and compare compounds.

| Compound ID | Target Enzyme IC₅₀ (nM) | Target Receptor Kᵢ (nM) |

| 2a | 50 | 120 |

| 2b | 250 | 35 |

| 2c | 12 | 8 |

| 2d | >1000 | 950 |

This data is for illustrative purposes.

Mechanistic Insights into Molecular Recognition and Binding Specificity

Understanding how a ligand recognizes and binds to its target with high specificity is a central goal of medicinal chemistry. The this compound scaffold possesses several features that contribute to specific molecular recognition.

Hydrogen Bonding: The pyrazole ring contains a pyridine-like nitrogen atom that is a strong hydrogen bond acceptor and a pyrrole-like nitrogen that, unless substituted like in this case (N-methyl), can act as a hydrogen bond donor. The primary amine of the ethanamine side chain is an excellent hydrogen bond donor. These groups can form directional hydrogen bonds with key amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a target's binding site.

Hydrophobic and Van der Waals Interactions: The methyl group on the pyrazole nitrogen and the ethyl backbone of the side chain can engage in favorable hydrophobic and van der Waals interactions with nonpolar pockets in the target protein.

Ionic Interactions: At physiological pH, the primary amine of the ethanamine group is protonated, forming a positively charged ammonium (B1175870) ion. This allows for strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate.

Stereospecificity: The chiral center at the ethylamine (B1201723) attachment point is crucial for binding specificity. As biological macromolecules like proteins are themselves chiral, they can differentiate between the (S) and (R) enantiomers of a ligand. nih.gov One enantiomer will typically fit much better into the binding site, leading to a significant difference in binding affinity and biological activity. nih.gov

Molecular modeling and docking studies are often used to visualize and predict these interactions, guiding the design of more specific ligands. For many heterocyclic compounds, including pyrazoles, computational studies are integral to understanding binding modes. researchgate.net

Rational Design and Synthesis of Advanced Ligands Based on the this compound Framework

Rational ligand design uses the structural and mechanistic information from SAR and binding studies to create new molecules with improved properties. The this compound scaffold serves as an excellent starting point for such endeavors.

Design strategies often involve:

Scaffold Hopping: Replacing the pyrazole core with other heterocycles to explore different geometries and interaction patterns while retaining key binding elements. nih.gov

Fragment-Based Growth: Using the scaffold as a core fragment and "growing" new functionalities from its modification vectors (the C4/C5 positions and the amine) to engage additional pockets in the target binding site.

Structure-Based Design: Utilizing the 3D structure of the ligand-target complex, obtained from X-ray crystallography or cryo-EM, to design modifications that optimize contacts and displace unfavorable water molecules.

The synthesis of pyrazole derivatives is well-established. mdpi.com The synthesis of advanced ligands based on the title scaffold would likely start with a suitable pyrazole building block, such as a 3-acetyl-1-methyl-1H-pyrazole. This intermediate could then be converted to the target amine via methods like reductive amination. The introduction of the chiral center can be achieved through asymmetric synthesis or by chiral resolution of a racemic mixture. Numerous synthetic strategies for creating libraries of substituted pyrazoles have been reported, often involving multi-component reactions or palladium-catalyzed cross-coupling reactions to install diversity. researchgate.netmdpi.com

Stereochemical Influences on Ligand-Target Interactions and Binding Affinity

Stereochemistry is a critical determinant of a drug's pharmacological profile. Enantiomers of a chiral drug can exhibit vastly different activities because biological systems are inherently chiral. nih.gov The (S) configuration of 1-(1-Methyl-1H-pyrazol-3-yl)ethanamine dictates a specific three-dimensional arrangement of its functional groups.

For a ligand to be active, its functional groups must align correctly with the complementary interaction points in its binding site. This is often described by the "three-point attachment" model. nih.gov For the (S)-enantiomer, the pyrazole ring, the ammonium group, and the methyl group of the ethanamine side chain create a unique spatial pharmacophore. The (R)-enantiomer would present these same groups in a mirror-image orientation.

It is highly probable that only one of these enantiomers will bind effectively to a specific target. The other enantiomer, known as the distomer, may be significantly less active or inactive. nih.gov In some cases, the distomer might even bind to different targets, potentially causing off-target effects. Therefore, controlling the stereochemistry during synthesis is paramount. The difference in binding affinity between enantiomers can be substantial, often orders of magnitude, highlighting the profound influence of the chiral center on molecular recognition and biological function.

Role of S 1 1 Methyl 1h Pyrazol 3 Yl Ethanamine As a Chiral Building Block and Synthetic Intermediate in Organic Synthesis

Application in the Asymmetric Synthesis of Complex Natural Products and Analogues

The asymmetric synthesis of natural products and their analogues is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to biologically important molecules. nih.govnih.govnih.gov Chiral building blocks like (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine are instrumental in these endeavors, allowing for the introduction of specific stereochemistry that is often crucial for biological activity.

Utilization in the Preparation of Advanced Pre-clinical Research Intermediates for Complex Scaffolds

The development of novel therapeutic agents often relies on the creation of diverse molecular scaffolds that can be elaborated into a library of potential drug candidates. researchgate.netglobalresearchonline.net this compound serves as a valuable starting material for the synthesis of advanced pre-clinical research intermediates, particularly for complex and privileged scaffolds. The pyrazole (B372694) core is a recognized pharmacophore present in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry. nih.gov

The amine functionality of this compound provides a convenient handle for derivatization, allowing for its incorporation into larger, more complex molecular architectures. For example, it can be used in the synthesis of pyrazolopyrimidine cores, which are scaffolds of interest in the development of kinase inhibitors. google.com The stereogenic center of the molecule allows for the generation of stereochemically defined intermediates, which is critical in modern drug discovery where the biological activity of enantiomers can differ significantly. The synthesis of various substituted pyrazoles for biological evaluation often involves the use of such chiral building blocks to explore the structure-activity relationship (SAR) in three dimensions. nih.govmdpi.com

Use in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst Precursor

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, and the development of new chiral ligands and organocatalysts is a continuous area of research. researchgate.netmdpi.com this compound, with its chiral amine and heterocyclic nitrogen atoms, is an ideal precursor for the synthesis of novel chiral ligands for transition-metal catalysis and for the development of organocatalysts.

The pyrazole nitrogen atoms, along with the primary amine, can act as coordination sites for metal centers, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. The synthesis of multidentate pyrazole-containing ligands is a known strategy for creating effective chelating agents for metal ions. researchgate.net By starting with an enantiomerically pure precursor like this compound, chiral versions of these ligands can be prepared. Furthermore, the amine group can be readily converted into other functional groups, such as amides or phosphines, to generate a diverse library of potential ligands.

In the realm of organocatalysis, chiral primary amines are known to be effective catalysts for a range of reactions. While specific examples utilizing this compound as an organocatalyst are not prominent in the literature, its structural motifs are analogous to other successful chiral amine catalysts. The development of pyrazole-based organocatalysts is an active area of research, with applications in various asymmetric transformations. rsc.org

Development of Novel Chiral Auxiliaries Derived from this compound

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. rsc.orgnih.gov After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The development of new and efficient chiral auxiliaries is crucial for advancing the field of asymmetric synthesis.

This compound possesses the key features of a promising chiral auxiliary precursor. The primary amine can be readily acylated to attach the auxiliary to a prochiral substrate. The inherent chirality of the molecule can then direct subsequent reactions, such as alkylations or aldol (B89426) additions, to proceed with high diastereoselectivity. The pyrazole ring provides a rigid and sterically defined framework that can effectively shield one face of the reactive intermediate.

While the literature does not yet contain specific reports on the development and application of chiral auxiliaries directly derived from this compound, the principle has been well-established with other chiral amines. For example, pseudoephenamine is a well-known chiral auxiliary that is structurally similar in that it contains a chiral secondary amine. researchgate.net The synthesis of novel pyrazole derivatives using other types of chiral auxiliaries, such as tert-butanesulfinamide, has also been reported, demonstrating the utility of chiral control in pyrazole chemistry. nih.gov The development of auxiliaries from readily available chiral pyrazole amines like this compound represents a logical and promising direction for future research in asymmetric synthesis.

Advanced Analytical Methods for Purity and Enantiomeric Excess Determination of S 1 1 Methyl 1h Pyrazol 3 Yl Ethanamine

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds. nih.govumb.edu Its widespread use is due to its high precision, robustness, and the vast array of commercially available chiral stationary phases (CSPs). nih.govsigmaaldrich.com Method development for (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine involves screening various CSPs and mobile phase compositions to achieve optimal separation between the (S) and (R) enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are among the most successful and widely used for a broad range of chiral compounds, including heterocyclic structures similar to pyrazoles. nih.govresearchgate.net These CSPs operate on principles of forming transient diastereomeric complexes with the analyte enantiomers through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. nih.govresearchgate.net The separation mechanism can be influenced by the choice of mobile phase, which can be normal phase, reversed-phase, or polar organic mode. nih.govsigmaaldrich.com For amine compounds, the polar ionic mode, which uses methanol (B129727) with small amounts of an acid and a base, can be particularly effective, offering fast analysis times. sigmaaldrich.com

Method validation is performed according to regulatory guidelines (e.g., ICH, USP) to ensure the method is fit for its intended purpose. registech.comdujps.com Key validation parameters include specificity, linearity, accuracy, precision, range, and sensitivity (limit of detection and quantitation) for the undesired enantiomer. registech.comdujps.com System suitability tests, evaluating resolution, sensitivity, and precision, are performed before each analysis to confirm the system's performance. registech.com

| Parameter | Condition 1 (Polysaccharide-Based) | Condition 2 (Pirkle-Type) | Condition 3 (Macrocyclic Glycopeptide) |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | Lux Cellulose-2 or Amylose-2 nih.govresearchgate.net | (R,R) Whelk-O1 chromatographyonline.com | CHIROBIOTIC V sigmaaldrich.com |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Ethanol (90:10, v/v) with 0.1% diethylamine | Hexane/Isopropanol (80:20, v/v) | Polar Ionic Mode: Methanol + 0.1% Acetic Acid + 0.05% Triethylamine sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 220 nm | UV at 230 nm | UV at 225 nm or MS detection |

| Key Advantage | Broad applicability for pyrazole-type structures. nih.govresearchgate.net | Good performance in both HPLC and SFC modes. chromatographyonline.com | Unique selectivity, suitable for ionizable molecules. sigmaaldrich.com |

Gas Chromatography (GC) with Chiral Stationary Phases for Volatile Derivatives

Gas chromatography is another powerful technique for chiral separations, prized for its high efficiency, sensitivity, and rapid analysis times. uni-muenchen.denih.gov Direct enantioseparation by GC requires a chiral stationary phase (CSP). nih.gov For primary amines like this compound, which may exhibit poor peak shape and strong adsorption on some columns, derivatization is often a necessary prerequisite to increase volatility and thermal stability. libretexts.orgosti.gov

Common CSPs for GC include cyclodextrin (B1172386) derivatives and those based on chiral amino acids. nih.govgcms.cz Derivatized cyclodextrins, such as permethylated β-cyclodextrin, are dissolved in a polysiloxane liquid phase and coated onto a capillary column. gcms.cz They separate enantiomers based on inclusion complexation. nih.gov Amino acid derivative CSPs, like Chirasil-Val, utilize hydrogen bonding and dipole-dipole interactions to achieve separation. uni-muenchen.denih.gov The choice of derivative for the amine, commonly an acetyl or trifluoroacetyl (TFA) group, can significantly impact the separation factor. osti.gov

| Parameter | Condition 1 (Cyclodextrin-Based) | Condition 2 (Amino Acid-Based) |

|---|---|---|

| Analyte Form | N-Trifluoroacetyl (TFA) derivative | N-Pentafluoropropionyl (PFP) derivative osti.gov |

| Chiral Stationary Phase (CSP) | Rt-βDEXsm (Permethylated β-cyclodextrin) gcms.cz | Chirasil-L-Val sci-hub.se |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 25 m x 0.25 mm ID, 0.16 µm film |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Temperature Program | Initial 80°C, ramp at 2°C/min to 180°C | Isothermal at 110°C or programmed ramp |

| Injector Temperature | 250°C | 230°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID or MS uni-muenchen.de |

Capillary Electrophoresis and Capillary Electrochromatography for Enantiomeric Separation

Capillary Electrophoresis (CE) and its hybrid technique, Capillary Electrochromatography (CEC), are highly efficient separation methods that offer advantages such as rapid analysis, minimal sample and reagent consumption, and high resolving power. nih.govnih.gov These techniques are excellent alternatives to HPLC and GC for chiral analysis. nih.gov

In CE, enantiomeric separation is most commonly achieved by adding a chiral selector to the background electrolyte (BGE). springernature.combio-rad.com Cyclodextrins (CDs) and their derivatives (e.g., sulfated or hydroxypropylated CDs) are the most widely used chiral selectors. nih.govnih.gov They form transient, diastereomeric inclusion complexes with the enantiomers of the analyte, which then migrate at different velocities in the electric field. bio-rad.com For a basic amine like this compound, separation is typically performed in an acidic buffer where the amine is protonated and positively charged. nih.gov

Capillary Electrochromatography (CEC) combines the principles of CE and HPLC. nih.gov It uses a capillary column packed with a stationary phase or with a coated inner wall, providing a dual separation mechanism based on both electrophoretic mobility and chromatographic partitioning. nih.gov This can lead to enhanced separation efficiency and selectivity compared to CE or micro-HPLC. uni-muenchen.denih.gov

| Parameter | Capillary Electrophoresis (CE) | Capillary Electrochromatography (CEC) |

|---|---|---|

| Technique Principle | Separation in free solution based on differential complexation with a chiral selector in the buffer. bio-rad.com | Hybrid technique with separation based on both electrophoretic mobility and differential partitioning with a CSP. nih.gov |

| Capillary | Uncoated or coated fused-silica capillary (e.g., 50 cm x 50 µm ID). nih.gov | Capillary coated or packed with a chiral stationary phase (e.g., β-CD-Au NPs). nih.gov |

| Chiral Selector / Phase | Succinyl-β-CD or Sulfated-β-CD added to BGE. nih.govmdpi.com | Chiral stationary phase (e.g., CMOFs, protein-based). nih.govresearchgate.net |

| Background Electrolyte (BGE) / Mobile Phase | 25 mM Phosphate buffer, pH 2.5. bio-rad.com | Acetonitrile/aqueous buffer mixture. |

| Applied Voltage | 15-25 kV | 10-20 kV |

| Detection | UV at 214 nm | UV at 214 nm or MS nih.gov |

Derivatization Methods for Enhanced Chiral Analysis by GC or HPLC

Indirect chiral separation is an alternative approach where the enantiomeric mixture is reacted with a pure, single-enantiomer chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated on standard, achiral chromatographic columns. registech.comwikipedia.org This method can be particularly useful when direct methods are unsuccessful or to enhance the detection sensitivity of the analyte. nih.gov

For a primary amine like this compound, a variety of CDAs are available. nih.gov These agents typically react with the amine functionality to form stable diastereomeric amides, ureas, or thioureas. nih.govscience.gov The choice of CDA is critical and can influence the resolution of the resulting diastereomers and the reaction conditions required. science.gov After separation by achiral GC or HPLC, the ratio of the diastereomer peak areas corresponds directly to the enantiomeric ratio of the original amine.

| Chiral Derivatizing Agent (CDA) | Functional Group Reacted | Resulting Derivative | Typical Analytical Method | Reference |

|---|---|---|---|---|

| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Primary Amine | Diastereomeric Amide | HPLC, NMR | wikipedia.org |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary Amine | Diastereomeric Thiourea | HPLC | nih.gov |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Primary Amine | Diastereomeric Alaninamide derivative | HPLC | researchgate.net |

| o-Phthalaldehyde (OPA) + Chiral Thiol (e.g., N-acetyl-L-cysteine) | Primary Amine | Diastereomeric Isoindole | HPLC (Fluorescence Detection) | libretexts.orgnih.gov |

| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) | Primary Amine | Diastereomeric Amide | GC-MS | osti.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and it can also be adapted for determining enantiomeric purity. In an achiral solvent, the NMR spectra of two enantiomers are identical. libretexts.org However, the addition of a chiral solvating agent (CSA) or a chiral shift reagent (CSR) to the NMR tube can induce diastereomeric interactions, causing the corresponding signals of the two enantiomers to appear at different chemical shifts (diastereomeric non-equivalence). wikipedia.orglibretexts.org

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), were historically popular. harvard.eduharvard.edu These paramagnetic complexes coordinate to Lewis basic sites in the analyte molecule, like the amine or pyrazole nitrogens, causing large changes in the chemical shifts of nearby protons. libretexts.orgslideshare.net More modern approaches may use other metal complexes or metal-free organic molecules as CSAs, which can offer sharper signals. tcichemicals.comtcichemicals.com By integrating the separated signals, a direct and accurate measurement of the enantiomeric excess can be obtained without chromatographic separation. libretexts.org

| Reagent Type | Example | Mechanism | Typical Analyte Functional Group | Reference |

|---|---|---|---|---|

| Lanthanide Shift Reagent (LSR) | Tris[3-(trifluoroacetyl)-d-camphorato]europium(III) (Eu(tfc)₃) | Paramagnetic complexation causing large chemical shift separation. | Amines, Alcohols, Ketones | harvard.edu |

| Chiral Solvating Agent (CSA) | (R)-(-)-Mandelic Acid | Forms diastereomeric salts/complexes through hydrogen bonding. | Amines, Cyanohydrins | rsc.org |

| Chiral Solvating Agent (CSA) | (S)-1,1'-Bi-2-naphthol (BINOL) with 2-formylphenylboronic acid | Forms diastereomeric iminoboronate esters with primary amines. | Primary Amines | researchgate.net |

| Chiral Aluminum Complex | Chiral Aluminum Salen (CASA) complexes | Forms ion pairs with charged molecules, resolving proton signals. | Charged amines, Alcohols | tcichemicals.com |

Future Research Directions and Unexplored Avenues for S 1 1 Methyl 1h Pyrazol 3 Yl Ethanamine

Development of Novel Stereoselective and Sustainable Synthetic Pathways

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical development. Future research should prioritize the development of novel, efficient, and sustainable methods for producing (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine.

Current synthetic strategies often rely on classical resolutions or multi-step sequences that may not be optimal in terms of atom economy or environmental impact. benthamdirect.comtandfonline.com A significant area for advancement lies in asymmetric synthesis. One promising approach involves the stereoselective addition of organometallic reagents to chiral sulfinylimines derived from (R)- or (S)-tert-butanesulfinamide, a method that has proven effective for other chiral pyrazole (B372694) derivatives. nih.gov Another avenue is the development of catalytic asymmetric reductive amination protocols, which could provide a more direct and efficient route. uniovi.es

Furthermore, the integration of green chemistry principles is crucial. nih.govresearchgate.net This includes exploring solvent-free reaction conditions, utilizing biodegradable catalysts, or employing energy-efficient techniques like microwave or ultrasound-assisted synthesis, which have been successfully applied to other pyrazole syntheses. benthamdirect.comnih.gov The development of biocatalytic routes, using enzymes like transaminases, could offer high stereoselectivity under mild, environmentally benign conditions.